molecular formula C7H9ClNa2O6P2S+2 B11815928 disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid

disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid

Cat. No.: B11815928
M. Wt: 364.59 g/mol
InChI Key: SKUHWSDHMJMHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid is a chemical compound with the molecular formula C21H15ClNO4PSNa2. It is known for its unique properties and applications in various scientific fields. This compound is typically found as a solid, often appearing as a white to light yellow crystalline powder. It is soluble in water but insoluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid generally involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with a phosphonomethylating agent under controlled conditions. The reaction is typically carried out in an aqueous medium, followed by the addition of sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also act as a fluorescent probe, emitting light upon excitation, which is useful in various imaging techniques .

Comparison with Similar Compounds

Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid is similar to other bisphosphonates such as etidronic acid and clodronic acid. it is unique due to its specific structural features and the presence of the chlorophenyl group, which imparts distinct chemical and physical properties .

List of Similar Compounds

Properties

Molecular Formula

C7H9ClNa2O6P2S+2

Molecular Weight

364.59 g/mol

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1

InChI Key

SKUHWSDHMJMHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.